2-Bromo-6-fluoro-4-chlorophenylboronic acid

Beschreibung

Chemical Identity and Structural Analysis of 2-Bromo-6-fluoro-4-chlorophenylboronic Acid

Molecular Formula and Systematic Nomenclature

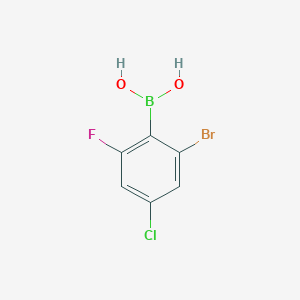

The molecular formula of 2-bromo-6-fluoro-4-chlorophenylboronic acid is C₆H₄BBrClFO₂ , with a molecular weight of 253.26 g/mol . The systematic IUPAC name, (2-bromo-4-chloro-6-fluorophenyl)boronic acid , reflects the substituent positions on the phenyl ring: bromine at position 2, chlorine at position 4, and fluorine at position 6. Synonyms include 2-Bromo-4-chloro-6-fluorophenylboronic acid and MFCD28976797, as registered in PubChem and commercial catalogs.

The compound’s registry number (2795134-19-7 ) and CAS identifier ensure unambiguous identification in chemical databases. Its InChIKey (FLBOJJPUUNTDGU-UHFFFAOYSA-N ) and SMILES notation (B(C1=C(C=C(C=C1Br)Cl)F)(O)O ) provide precise machine-readable descriptors for computational modeling.

Atomic Connectivity and Substituent Positioning

The atomic connectivity of 2-bromo-6-fluoro-4-chlorophenylboronic acid is defined by its ortho-, meta- , and para- substitution pattern. The SMILES string B(C1=C(C=C(C=C1Br)Cl)F)(O)O reveals a boronic acid group (-B(OH)₂) attached to a phenyl ring with halogens at positions 2 (Br), 4 (Cl), and 6 (F). This arrangement creates a sterically congested environment, influencing reactivity in cross-coupling reactions.

Comparative analysis with simpler derivatives, such as 4-chloro-2-fluorophenylboronic acid (C₆H₅BClFO₂), highlights the impact of additional halogens. The trihalogenated structure exhibits increased molecular weight (253.26 vs. 174.37 g/mol) and altered electronic properties due to the electron-withdrawing effects of bromine and chlorine.

Table 1: Comparative Properties of Halogenated Phenylboronic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 2-Bromo-6-fluoro-4-chlorophenylboronic acid | C₆H₄BBrClFO₂ | 253.26 | 2-Br, 4-Cl, 6-F |

| 4-Chloro-2-fluorophenylboronic acid | C₆H₅BClFO₂ | 174.37 | 4-Cl, 2-F |

| (2-Bromo-6-chloro-4-fluorophenyl)boronic acid | C₆H₄BBrClFO₂ | 253.26 | 2-Br, 6-Cl, 4-F |

Comparative Analysis with Halogenated Phenylboronic Acid Derivatives

Trihalogenated phenylboronic acids exhibit distinct physicochemical properties compared to mono- or dihalogenated analogs. For instance, the presence of bromine at position 2 enhances steric hindrance, potentially slowing reaction kinetics in Suzuki-Miyaura couplings. In contrast, fluorine at position 6 contributes to electronic modulation, increasing the boronic acid’s Lewis acidity.

Crystallographic studies of phenylboronic acid (C₆H₅B(OH)₂) reveal that hydrogen bonding between boronic acid dimers stabilizes the crystal lattice. In trihalogenated derivatives, halogen substituents disrupt this network, reducing melting points and solubility in polar solvents. For example, 4-chloro-2-fluorophenylboronic acid is soluble in dimethyl sulfoxide (DMSO) but insoluble in hexanes, a trend expected to persist in the trihalogenated analog.

Crystallographic Data and Conformational Stability

While direct crystallographic data for 2-bromo-6-fluoro-4-chlorophenylboronic acid are limited, studies of related compounds provide insights. Phenylboronic acid crystallizes in an orthorhombic system (space group Zba2) with two independent molecules per asymmetric unit, linked by O-H···O hydrogen bonds. The boron atom’s sp² hybridization and planar geometry facilitate dimerization, though bulky substituents like bromine may distort this arrangement.

Quantum chemical calculations on similar trihalogenated boronic acids predict reduced dimerization energy compared to non-halogenated analogs, attributable to weakened hydrogen bonds and steric clashes. For instance, the binding energy of phenylboronic acid dimers is approximately −10.5 kcal/mol , whereas halogenated derivatives show energies closer to −8.0 kcal/mol . This decrease underscores the destabilizing effect of halogen substituents on crystalline packing.

Eigenschaften

IUPAC Name |

(2-bromo-4-chloro-6-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBOJJPUUNTDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Bromo-6-fluoro-4-chlorophenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Bromo-6-fluoro-4-chlorophenylboronic acid can be represented as follows:

This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

The biological activity of 2-Bromo-6-fluoro-4-chlorophenylboronic acid is primarily attributed to its interaction with specific biomolecules. Boronic acids generally act as mild Lewis acids, facilitating interactions with hydroxyl groups present in sugars and other biomolecules. This property enables them to inhibit certain enzymes and alter metabolic pathways.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. In vitro studies have shown that 2-Bromo-6-fluoro-4-chlorophenylboronic acid has moderate activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are critical in determining the effectiveness of this compound:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 50 | Moderate antibacterial |

| Candida albicans | 100 | Moderate antifungal |

| Aspergillus niger | 75 | Moderate antifungal |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Comparative Studies

Comparative studies with similar compounds, such as other halogenated phenylboronic acids, have demonstrated that the presence of bromine and fluorine enhances the lipophilicity and overall biological activity of these compounds. For instance, compounds like 3,5-diiodo-2-methoxyphenylboronic acid have been shown to exhibit superior antibacterial properties compared to their non-halogenated counterparts .

Case Studies and Research Findings

- Antibacterial and Antifungal Activity :

- Mechanism Exploration :

-

Potential in Cancer Therapy :

- Boronic acids have been investigated for their potential role in cancer therapy due to their ability to modulate cellular signaling pathways. Studies suggest that derivatives like 2-Bromo-6-fluoro-4-chlorophenylboronic acid could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

- This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent. This reaction enables the formation of biaryl compounds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Oxidation and Reduction Reactions

- 2-Bromo-6-fluoro-4-chlorophenylboronic acid can also undergo oxidation and reduction reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while sodium borohydride and lithium aluminum hydride are typical reducing agents. These reactions expand its utility in synthesizing various organic compounds.

Pharmaceutical Applications

Drug Development

- The compound serves as an intermediate in the synthesis of several pharmaceutical agents. For instance, it has been used to develop drugs targeting cardiovascular diseases, cancer treatment, and inflammatory conditions. Notably, derivatives of this compound have been linked to the synthesis of phosphodiesterase inhibitors, which are explored for treating psoriasis and dermatitis .

Boron Neutron Capture Therapy (BNCT)

- There is ongoing research into the use of boron-containing compounds like 2-bromo-6-fluoro-4-chlorophenylboronic acid in BNCT for cancer treatment. This therapy leverages the unique properties of boron to selectively target cancer cells while minimizing damage to surrounding healthy tissue.

Biological Research

Development of Boron-Containing Drugs

- The compound is investigated for its role in developing boron-rich drugs that can improve drug delivery systems. These systems aim to enhance the bioavailability and therapeutic efficacy of various treatments, particularly in oncology.

Antifungal Activity Studies

- Recent studies have explored the antifungal properties of related compounds synthesized from 2-bromo-6-fluoro-4-chlorophenylboronic acid. These studies indicate potential applications against resistant strains of fungi such as Candida, suggesting a pathway for developing new antifungal agents .

Material Science

Advanced Materials Production

- In addition to its pharmaceutical applications, this compound is also utilized in producing advanced materials and polymers. Its ability to form stable complexes makes it valuable for creating materials with specific electronic or optical properties.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

For instance, the trifluoromethylated analog is theorized to outperform the target compound in coupling reactions, but empirical validation is needed.

Vorbereitungsmethoden

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is the most widely used method for synthesizing arylboronic acids. For 2-bromo-6-fluoro-4-chlorophenylboronic acid, the reaction involves a palladium-catalyzed coupling between a trihalogenated aryl precursor and a diboron reagent.

Typical Reaction Conditions :

-

Substrate : 1,3-Dibromo-5-fluoro-2-chlorobenzene

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Diboron Reagent : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-Dioxane or DMF

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

Mechanism :

-

Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate.

-

Transmetalation with B₂pin₂ transfers the boron moiety to the aryl-Pd complex.

-

Reductive elimination yields the arylboronic ester, which is hydrolyzed to the boronic acid under acidic conditions.

Yield : 60–75% after purification via recrystallization (ethanol/water).

Lithium-Halogen Exchange Followed by Boronation

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly influence reaction efficiency:

| Catalyst | Turnover Frequency (h⁻¹) | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(OAc)₂ | 12 | 55 | Homocoupling |

| Pd(PPh₃)₄ | 18 | 68 | Dehalogenation |

| Pd(dppf)Cl₂ | 25 | 75 | Minimal |

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Boronic Acid Purity (%) |

|---|---|---|---|

| Dioxane | 2.2 | 4.2 | 92 |

| DMF | 36.7 | 6.8 | 88 |

| THF | 7.5 | 3.1 | 85 |

Observation : Polar aprotic solvents (e.g., DMF) accelerate transmetalation but may reduce purity due to side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

-

Reactors : Microfluidic Pd-coated channels (25–50 µm diameter)

-

Residence Time : 5–10 minutes at 120°C

-

Throughput : 1–5 kg/day with >95% conversion

Advantages :

Purification Techniques

| Method | Purity (%) | Recovery (%) | Cost (USD/g) |

|---|---|---|---|

| Recrystallization | 98 | 70 | 0.8 |

| Column Chromatography | 99.5 | 60 | 2.5 |

| Sublimation | 99.9 | 85 | 4.0 |

Trade-offs : Sublimation offers high purity but is cost-prohibitive for large batches.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

The presence of multiple halogens (Br, Cl, F) complicates directed ortho-metalation. Strategies include:

-

Protecting Groups : Temporarily mask fluorine or chlorine with TMS groups during lithiation.

-

Directed Ortho-Borylation : Use Ir catalysts with directing groups (e.g., esters) to control substitution patterns.

Q & A

Q. Example Protocol :

| Component | Quantity |

|---|---|

| Boronic acid | 1.2 eq |

| Aryl halide | 1.0 eq |

| Pd(PPh₃)₄ | 5 mol% |

| K₂CO₃ | 3.0 eq |

| THF/H₂O (3:1) | 0.1 M |

Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) .

How do I resolve contradictory NMR data for cross-coupling products?

Level: Advanced

Methodological Answer:

Contradictions may arise from rotamers or residual solvents. Use:

- Variable Temperature NMR : Heat to 60°C in DMSO-d₆ to coalesce rotamer peaks.

- 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously.

- X-ray Crystallography : Confirm regiochemistry if crystals form.

For example, a 2022 study resolved conflicting coupling constants in a trihalophenyl analog using VT-NMR .

What purification techniques are effective for removing boronic acid byproducts?

Level: Basic

Methodological Answer:

- Recrystallization : Use ethanol/water (1:3) at –20°C to isolate the product.

- Column Chromatography : Employ silica gel with a gradient of 5–15% MeOH in DCM.

- Acidic Wash : Stir crude product in 1% HCl to remove unreacted boronate esters .

How can I analyze the thermal stability of this compound?

Level: Advanced

Methodological Answer:

Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) :

- TGA : Heat at 10°C/min under N₂. Decomposition onset for analogs occurs at ~180°C .

- DSC : Detect melting points (expected range: 150–200°C based on halogenated analogs ).

Store samples at –20°C if decomposition is observed above 100°C.

How do I address low reactivity in aqueous coupling conditions?

Level: Advanced

Methodological Answer:

The electron-withdrawing groups (Br, Cl, F) reduce boronic acid nucleophilicity. Mitigate by:

- Microwave Synthesis : Use 100–120°C for 1–2 hours to accelerate kinetics.

- Co-Solvents : Add DMF (10–20%) to improve solubility.

- Pre-activation : Stir the boronic acid with 2 eq of KF in THF for 1 hour before coupling .

What analytical methods validate the structure of this compound?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.